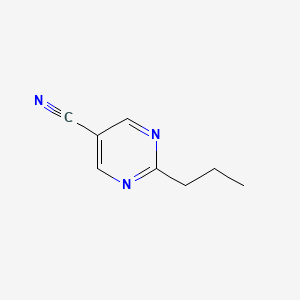
2-プロピルピリミジン-5-カルボニトリル
説明
2-Propylpyrimidine-5-carbonitrile, also known as P2P5CN, is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It has gained significant attention from researchers in recent years due to its many potential applications.
Synthesis Analysis
A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, and then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFRWT/COX-2 inhibitors . The reaction of 6-(2-methylpropyl or 2-phenylpropyl)-2-thiouracil-5-carbonitriles with various arylmethyl halides, 2-bromoethyl methyl ether, benzyl chloromethyl ether, and 2-bromomethyl-5-nitrofuran in N,N-dimethylformamide or acetone yielded the corresponding substituted thio-3,4-dihydro-4-oxopyrimidine-5-carbonitrile analogues .Molecular Structure Analysis
Two potential bioactive pyrimidine-5-carbonitrile derivatives have been synthesized and characterized by spectroscopic techniques (1H and 13C-NMR) and the three-dimensional structures were elucidated by single crystal X-ray diffraction at low temperature (160 K) .Chemical Reactions Analysis
The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH of the thiophene and phenyl rings . The intermolecular interactions were analyzed in a qualitative manner based on the Hirshfeld surface and 2D-fingerprint plots .科学的研究の応用
抗がん剤開発
2-プロピルピリミジン-5-カルボニトリル: 誘導体は、潜在的な抗がん剤として研究されています。 これらの化合物は、ATPを模倣し、上皮成長因子受容体(EGFR)のチロシンキナーゼ阻害剤として作用するように設計されており、これは癌治療の標的です 。 これらは、大腸癌、肝細胞癌、乳がん、非小細胞肺がん細胞など、いくつかのヒト腫瘍細胞株に対してin vitroで細胞毒性を示しています .
EGFRチロシンキナーゼ阻害
2-プロピルピリミジン-5-カルボニトリルの誘導体は、さまざまな種類の癌に関連するEGFR WTおよびEGFR T790Mを阻害する能力について評価されています。 これらの化合物は、有望なキナーゼ阻害活性を示しており、新しい癌治療の開発にとって重要です .
細胞周期停止とアポトーシス誘導
研究により、特定の2-プロピルピリミジン-5-カルボニトリル誘導体は、G2 / M期で細胞周期を停止させ、癌細胞でアポトーシスを誘導できることが示されています。 これは、癌細胞の増殖を停止させ、プログラムされた細胞死を引き起こすために重要です .
カスパーゼ-3活性化
一部の誘導体は、アポトーシスにおいて重要な役割を果たす酵素であるカスパーゼ-3のレベルを上昇させることが判明しました。 これは、2-プロピルピリミジン-5-カルボニトリルが、特に肝細胞癌細胞で、癌治療においてアポトーシスを誘導するために使用できることを示唆しています .
デュアルEGFRWT / COX-2阻害
2-プロピルピリミジン-5-カルボニトリルの新しい誘導体は、EGFRWTおよびCOX-2のデュアルインヒビターとして合成され、評価されています。 これらのデュアルインヒビターは、癌細胞のシグナル伝達経路と、腫瘍増殖に関連する炎症プロセスを両方とも標的とするため、重要です .
分子ドッキング研究
分子ドッキング研究は、2-プロピルピリミジン-5-カルボニトリル誘導体のEGFR WTおよびEGFR T790Mに対する結合様式を調べるために実施されました。 これは、これらの化合物が分子レベルで標的にどのように相互作用するかを理解するのに役立ち、これは薬物設計にとって不可欠です .
薬物様特性評価
in silico ADMET研究および物理化学的パラメーター計算は、2-プロピルピリミジン-5-カルボニトリル誘導体の薬物様特性を探求するために実行されました。 これは、新しい医薬品の非臨床開発における重要なステップです .
ファーマコフォアマッピング
3Dファーマコフォアマッピングは、最も強力な2-プロピルピリミジン-5-カルボニトリル誘導体と標準的なEGFRWT / COX-2インヒビターの間の共通の特徴を明らかにしました。 この比較は、新しい抗癌薬の合理的設計にとって重要です .
作用機序
Target of Action
The primary target of 2-Propylpyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
2-Propylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor. It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by 2-Propylpyrimidine-5-carbonitrile affects several biochemical pathways. The most notable is the MAPK/ERK pathway, which is involved in cell proliferation. By inhibiting EGFR, the activation of this pathway is reduced, leading to decreased cell proliferation .
Result of Action
The inhibition of EGFR by 2-Propylpyrimidine-5-carbonitrile leads to a decrease in cell proliferation. In vitro studies have shown that 2-Propylpyrimidine-5-carbonitrile can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various human tumor cell lines .
将来の方向性
New pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests that future research could focus on further exploring the potential applications of 2-Propylpyrimidine-5-carbonitrile and its derivatives in cancer treatment .
生化学分析
Biochemical Properties
2-Propylpyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). This compound has been shown to interact with enzymes such as EGFR WT and mutant EGFR T790M, exhibiting inhibitory activities with IC50 values of 0.09 and 4.03 μM, respectively . These interactions are significant as they can influence various cellular processes, including cell proliferation and apoptosis.
Cellular Effects
2-Propylpyrimidine-5-carbonitrile has demonstrated notable effects on various types of cells and cellular processes. It has been evaluated for its cytotoxic activities against a panel of human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). The compound has shown moderate antiproliferative activity against these cell lines, with IC50 values ranging from 2.4 to 4.14 μM . Additionally, it has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells .
Molecular Mechanism
The molecular mechanism of 2-Propylpyrimidine-5-carbonitrile involves its binding interactions with biomolecules, particularly EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its kinase activity. This inhibition leads to the downregulation of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis . Molecular docking studies have further elucidated the binding mode of 2-Propylpyrimidine-5-carbonitrile, confirming its interactions with key residues in the EGFR active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propylpyrimidine-5-carbonitrile have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against EGFR over extended periods. Degradation products have been identified in long-term studies, which may influence its efficacy and safety . In vitro and in vivo studies have also highlighted the potential long-term effects of 2-Propylpyrimidine-5-carbonitrile on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-Propylpyrimidine-5-carbonitrile vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity. At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Propylpyrimidine-5-carbonitrile is involved in several metabolic pathways, including those related to pyrimidine metabolism. The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . These interactions can influence metabolic flux and metabolite levels, potentially impacting the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
Within cells and tissues, 2-Propylpyrimidine-5-carbonitrile is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic efficacy . Studies have shown that the compound can be efficiently taken up by cancer cells, leading to its accumulation in tumor tissues .
Subcellular Localization
The subcellular localization of 2-Propylpyrimidine-5-carbonitrile is primarily within the cytoplasm, where it exerts its inhibitory effects on EGFR. The compound may also localize to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the activity and function of 2-Propylpyrimidine-5-carbonitrile, contributing to its overall therapeutic effects.
特性
IUPAC Name |
2-propylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVJXXVGCAXALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298802 | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033693-14-9 | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



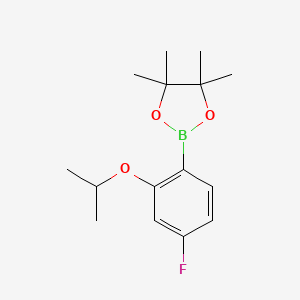
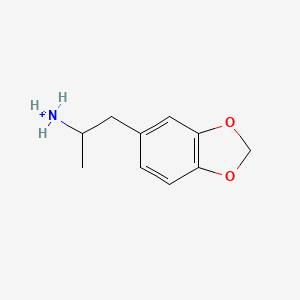
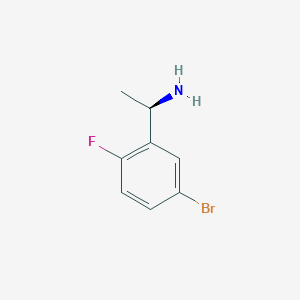
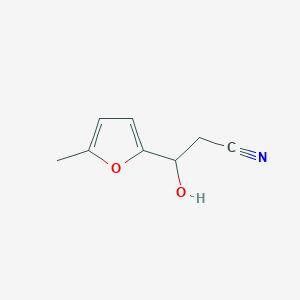
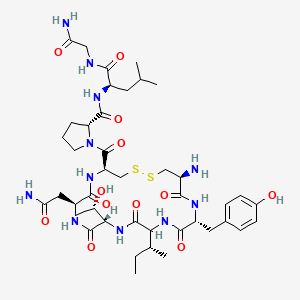
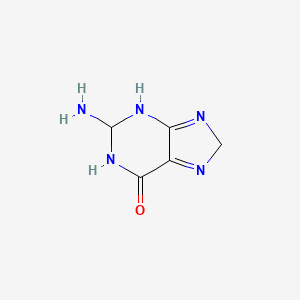

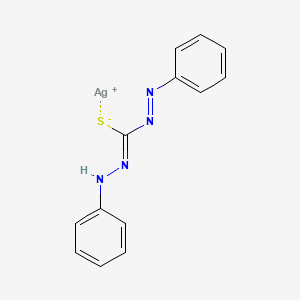
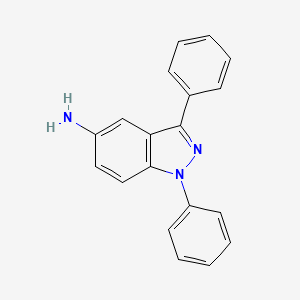

![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
![Methyl 3-methoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1513581.png)

